Larotrectinib

Übersicht

Beschreibung

Larotrectinib, unter dem Markennamen Vitrakvi verkauft, ist ein Medikament zur Behandlung von Krebs. Es ist ein hochspezifischer Inhibitor der Tropomyosin-Rezeptorkinase-Rezeptoren TrkA, TrkB und TrkC. This compound wurde von Array BioPharma entdeckt und 2013 an Loxo Oncology lizenziert. Es war das erste Medikament, das speziell entwickelt und zugelassen wurde, um jeden Krebs zu behandeln, der bestimmte Mutationen enthält, anstatt Krebs bestimmter Gewebe .

Herstellungsmethoden

This compound kann durch verschiedene Syntheserouten hergestellt werden. Eine Methode beinhaltet die Reaktion einer Verbindung der Formel (3) mit einer Verbindung der Formel (4) in Ethanol bei Raumtemperatur für 2-8 Stunden. Die Reaktionsmischung wird dann mit Methyl-tert-butylether behandelt, um das Produkt auszufällen, das durch Säulenchromatographie gereinigt wird . Eine andere Methode beinhaltet die Verwendung der kontinuierlichen Flusschemie, um den Herstellungsprozess zu optimieren, wodurch seine Skalierbarkeit und Reinheit verbessert werden .

Wissenschaftliche Forschungsanwendungen

Larotrectinib hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Behandlung von soliden Tumoren mit neurotrophen Rezeptor-Tyrosinkinase-Genfusionen eingesetzt, unabhängig vom Tumortyp. Es hat sich als wirksam bei der Behandlung verschiedener Krebsarten erwiesen, darunter Lungenkrebs, Hirnmetastasen und pädiatrische Krebsarten . In der Chemie wird this compound als Modellverbindung zur Untersuchung der Hemmung von Tropomyosin-Rezeptorkinase-Rezeptoren verwendet. In der Biologie wird es verwendet, um die Rolle von Tropomyosin-Rezeptorkinase-Rezeptoren in der Neuroentwicklung und post-entwicklungsbedingten physiologischen Prozessen zu untersuchen .

Wirkmechanismus

This compound wirkt durch Hemmung der Tropomyosin-Rezeptorkinase-Rezeptoren TrkA, TrkB und TrkC. Diese Rezeptoren werden durch Neurotrophine aktiviert, die eine entscheidende Rolle beim Wachstum und Überleben von Tumorzellen spielen. Durch die Bindung an diese Rezeptoren verhindert this compound die Neurotrophin-Trk-Wechselwirkung und die Trk-Aktivierung, was zur Induktion der zellulären Apoptose und zur Hemmung des Zellwachstums in Tumoren führt, die Trk überexprimieren .

Wirkmechanismus

Target of Action

Larotrectinib, also known as LOXO-101, is an orally administered inhibitor of tropomyosin receptor kinase (Trk), a receptor tyrosine kinase activated by neurotrophins . Trk is mutated in a variety of cancer cell types and plays a crucial role in tumor cell growth and survival .

Mode of Action

Upon administration, this compound binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk .

Biochemical Pathways

This compound affects the signaling pathways downstream of the Trk proteins. These pathways are associated with growth and development . When this compound binds to Trk, it prevents the activation of these downstream signaling pathways, thereby inhibiting tumor growth .

Pharmacokinetics

The mean absolute bioavailability of this compound capsules is approximately 34% (range: 32-37%) . In adult patients who received this compound capsules 100 mg twice daily, the maximum concentration (Cmax) was achieved at about one hour after dosing and steady-state was reached within three days . The mean steady-state Cmax and area under the curve (AUC) of this compound capsules were 788 ng/mL and 4351 ng*h/mL, respectively .

Result of Action

This compound has demonstrated anti-tumor activity in cells with constitutive activation of Trk proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with Trk protein overexpression . It has shown to induce cellular apoptosis and inhibit cell growth in tumors that overexpress Trk .

Action Environment

The efficacy and safety of this compound have been demonstrated in various environments, including in patients with TRK fusion-positive lung cancer and primary central nervous system (CNS) tumors . The drug has shown rapid and durable responses, high disease control rate, and a favorable safety profile in these environments .

Safety and Hazards

Larotrectinib has been reported to cause treatment-related adverse events in some patients, with grade 3-4 adverse events in 3 patients . It is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Larotrectinib is a selective and potent inhibitor of TRKA, TRKB, and TRKC . It binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk .

Cellular Effects

This compound has demonstrated efficacy across TRK fusion–positive cancers, regardless of the tumor type . It has shown to produce rapid, marked, and durable responses, including in patients with brain metastases . This compound has a favorable safety profile and is well tolerated .

Molecular Mechanism

Upon administration, this compound binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation . This results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk . This compound is 100-fold more selective for the TRK protein than for other kinase and non-kinase targets .

Temporal Effects in Laboratory Settings

In clinical trials, this compound demonstrated an objective response rate (ORR) of 73% . The median duration of response, progression-free survival, and overall survival were 33.9 months, 35.4 months, and 40.7 months, respectively . At a median follow-up of 9.4 months, 86% of the patients with a response were continuing treatment or had undergone surgery that was intended to be curative .

Dosage Effects in Animal Models

In preclinical in vivo xenograft mouse models harboring NTRK fusions, this compound demonstrated potent tumor growth inhibition .

Metabolic Pathways

This compound is involved in the RAF-MEK-ERK signaling pathway . These newly emerged genomic alterations strongly activate this pathway and mediate the acquisition of resistance .

Transport and Distribution

This compound does not inhibit P-gp, BCRP, OAT1, OAT3, OCT1, OCT2, OATP1B1, OATP1B3, bile salt export pump (BSEP), multidrug and toxin extrusion (MATE) transporter 1, and MATE2K at clinically relevant concentrations in vitro .

Subcellular Localization

This compound is able to penetrate the blood–brain barrier, thereby possibly achieving tumor regression in patients with CNS tumors .

Vorbereitungsmethoden

Larotrectinib can be synthesized through various synthetic routes. One method involves the reaction of a compound of formula (3) with a compound of formula (4) in ethanol at room temperature for 2-8 hours. The reaction mixture is then treated with methyl tertiary butyl ether to precipitate the product, which is purified by column chromatography . Another method involves the use of continuous flow chemistry to optimize the manufacturing process, improving its scalability and purity .

Analyse Chemischer Reaktionen

Larotrectinib durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Acetonitril, Ameisensäure und Carbamazepin. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Larotrectinib wird oft mit anderen ähnlichen Verbindungen wie Entrectinib und Pembrolizumab verglichen. Im Vergleich zu Entrectinib wurde this compound mit einem höheren Gesamtüberleben, einer längeren Ansprechdauer und höheren vollständigen Ansprechraten in Verbindung gebracht . Pembrolizumab hingegen ist eine Immuntherapie, die das Immunsystem bei der Bekämpfung von Krebs unterstützt, indem sie verschiedene molekulare Pfade angreift . Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität für Tropomyosin-Rezeptorkinase-Rezeptoren und seiner Fähigkeit, Krebsarten mit spezifischen genetischen Mutationen zu behandeln, unabhängig vom Tumortyp .

Ähnliche Verbindungen

- Entrectinib

- Pembrolizumab

Eigenschaften

IUPAC Name |

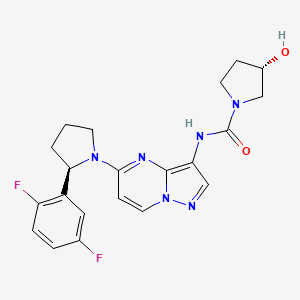

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNZQNWKBKUAII-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020707 | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tropomysoin Receptor Kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1223403-58-4 | |

| Record name | (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)